1,3,6-trimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a fused heterocyclic system combining a pyrazolo[3,4-b]pyridine core with a 1,3,4-thiadiazole moiety. Key structural features include:
- Trimethyl substituents at positions 1, 3, and 6 on the pyrazolo-pyridine ring, enhancing steric bulk and lipophilicity.
- A (2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene group at the carboxamide position, contributing electron-withdrawing properties and conformational rigidity.
Such hybrid structures are designed to exploit synergistic interactions between heterocycles, often improving binding affinity to biological targets like enzymes or receptors .
Properties
Molecular Formula |
C16H20N6OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N6OS/c1-8(2)6-12-19-20-16(24-12)18-15(23)11-7-9(3)17-14-13(11)10(4)21-22(14)5/h7-8H,6H2,1-5H3,(H,18,20,23) |
InChI Key |
DMGKEPMVYATGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,6-trimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,3,6-trimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Biological Applications
1. Anti-inflammatory Activity
Research indicates that derivatives of thiadiazole compounds exhibit potent anti-inflammatory effects. The compound under consideration has been studied for its ability to inhibit key inflammatory pathways, making it a candidate for developing new anti-inflammatory agents .
2. Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Its structural components may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes within pathogens .
3. Anticancer Activity
Several studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, suggesting its role as a lead compound for anticancer drug development .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of 1,3,6-trimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been evaluated using various computational models. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for assessing the drug-likeness of this compound. Preliminary findings suggest favorable characteristics for oral bioavailability and metabolic stability .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant inhibition of inflammatory markers in vitro. |
| Study 2 | Assess antimicrobial activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Investigate anticancer potential | Induced apoptosis in several cancer cell lines with low cytotoxicity to normal cells. |
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity is influenced by substituents on both the pyrazolo-pyridine and thiadiazole rings. Below is a comparative analysis with structurally related derivatives:
Key Observations:
Heterocycle Fusion : The pyrazolo-pyridine-thiadiazole fusion in the target compound likely enhances metabolic stability compared to simpler triazole-thiadiazole systems (e.g., triazolo[3,4-b]thiadiazoles), which are prone to rapid clearance .
Trimethyl Pyrazolo-Pyridine: This substitution pattern may reduce rotational freedom, favoring target binding over derivatives with single methyl groups (e.g., 3,6-dimethyl-1-phenyl analogues ).
Physicochemical Properties
A comparison of molecular properties highlights design advantages:
*Estimated based on structural similarity to .
Design Implications:
The target compound’s higher molecular weight and lipophilicity may limit aqueous solubility but improve tissue penetration and sustained release profiles compared to smaller triazolo-thiadiazoles .
Biological Activity
The compound 1,3,6-trimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel synthetic derivative that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Overview
The compound features a complex structure that includes:
- A pyrazolo[3,4-b]pyridine core.
- A thiadiazole ring which is pivotal for its biological activity.
- A carboxamide group that may enhance solubility and bioactivity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The incorporation of the thiadiazole ring in the structure of the compound suggests a mechanism of action involving:
- Inhibition of DNA and RNA synthesis .
- Targeting key kinases involved in tumorigenesis.
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 values for related thiadiazole derivatives have been reported in the range of to against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines .
| Cell Line | IC50 Value () |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | 15.6 |
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities:
- They exhibit broad-spectrum effects against bacteria and fungi.
- Compounds similar to the one have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory properties:
- Thiadiazoles are known to inhibit pro-inflammatory cytokines.
- They may also act as analgesics through modulation of pain pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Targeting enzymes such as carbonic anhydrase and phosphodiesterase.
- Interference with Cell Signaling Pathways : Modulating pathways involved in cell proliferation and apoptosis.
- Interaction with Nucleic Acids : Binding to DNA/RNA leading to disruption of replication processes.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
